molecular formula C8H7NO B135254 2-Amino-4-ethynylphenol CAS No. 70239-82-6

2-Amino-4-ethynylphenol

Cat. No. B135254
CAS RN: 70239-82-6
M. Wt: 133.15 g/mol
InChI Key: ZKGWICKHFMWNJK-UHFFFAOYSA-N
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Description

2-Amino-4-ethynylphenol is a chemical compound that is part of the broader class of aniline derivatives. While the provided papers do not directly discuss 2-amino-4-ethynylphenol, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-amino-4-ethynylphenol.

Synthesis Analysis

The synthesis of related compounds, such as 4-halo-2-aminoquinolines, involves palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides . This method demonstrates the potential for constructing complex molecules from simpler ethynyl-aniline precursors, which could be applicable to the synthesis of 2-amino-4-ethynylphenol.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to determine the molecular structure of compounds. For instance, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was elucidated using this method, revealing details such as bond lengths and conformation . Similar analytical techniques could be employed to analyze the molecular structure of 2-amino-4-ethynylphenol.

Chemical Reactions Analysis

The reactivity of amino and ethynyl groups in the context of 2-amino-4-ethynylphenol can be inferred from the reactions of similar compounds. For example, the formation of organic acid-base adducts involving 2-aminophenol and 2-amino-4-chlorophenol indicates the potential for hydrogen bonding and interaction with acidic compounds . Additionally, the synthesis of aminomethyl derivatives of 4-methyl-2-prenylphenol suggests that the amino group can be modified to create new derivatives with different properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-amino-4-ethynylphenol can be characterized using various analytical techniques. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined using thermal analysis . The absorption properties can be studied using UV-Vis spectrophotometry, as demonstrated for the same compound . These methods could be applied to 2-amino-4-ethynylphenol to ascertain its physical and chemical properties.

Scientific Research Applications

Electronic Device Applications

  • Molecular Electronics: 2-Amino-4-ethynylphenol derivatives have been used in molecular electronic devices. A specific molecule containing a nitroamine redox center demonstrated negative differential resistance and a significant on-off peak-to-valley ratio, highlighting its potential in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Chemical Synthesis

Molecular Switch Behavior

Organometallic Chemistry

  • Organometallic Networks: The compound has been used in the construction of organometallic networks, demonstrating unique luminescent properties, and contributing to the field of material science (Bao Li & Tianle Zhang, 2015).

Catalysis and Synthesis

  • Catalytic Synthesis

    It has played a role in the catalytic synthesis of 2-arylbenzofurans, showcasing its utility in complex organic synthesis processes (M. Bosiak, 2016).

  • Electrochemical Applications

    The electrochemical oxidation of 4-ethynylaniline, a related compound, has been studied, offering insights into green electrochemical protocols for synthesizing diazine compounds (Maryam Mehrdadian, Sadegh Khazalpour, A. Amani, & M. Jamshidi, 2021).

Molecular Structure and Bonding

  • Hydrogen Bonding Studies: Investigations into the effects of hydrogen bonding on the current-voltage characteristics of molecular junctions have included 2-Amino-4-ethynylphenol derivatives, contributing to our understanding of molecular interactions (M. Kula, Jun Jiang, Wei Yang Lu, & Yi Luo, 2006).

Safety And Hazards

In terms of safety and hazards, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye when handling 2-Amino-4-ethynylphenol . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-amino-4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGWICKHFMWNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604295
Record name 2-Amino-4-ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-ethynylphenol

CAS RN

70239-82-6
Record name 2-Amino-4-ethynylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70239-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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